molecular formula C23H32O6 B1682166 Spirolaxine

Spirolaxine

Cat. No.: B1682166
M. Wt: 404.5 g/mol
InChI Key: CZIMFHQXGMXDMO-DGROVODQSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

The safety data sheet for Spirolaxine is not available in the current literature .

Preparation Methods

Synthetic Routes and Reaction Conditions: Spirolaxine can be synthesized through the fermentation of Sporotrichum pruinosum FD 29458, ATCC 74330 . The process involves cultivating the fungus under specific conditions to produce the compound.

Industrial Production Methods: The industrial production of this compound involves large-scale fermentation processes. The fungus is grown in bioreactors with controlled temperature, pH, and nutrient supply to maximize the yield of this compound .

Chemical Reactions Analysis

Types of Reactions: Spirolaxine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its broad spectrum of biological activities, including anti-Helicobacter pylori, cholesterol-lowering, and anti-tumor properties. Its ability to inhibit plant growth also sets it apart from other similar compounds .

Properties

IUPAC Name

(3R)-5-hydroxy-7-methoxy-3-[5-[(2R,5R,7R)-2-methyl-1,6-dioxaspiro[4.5]decan-7-yl]pentyl]-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O6/c1-15-10-12-23(28-15)11-6-8-17(29-23)7-4-3-5-9-19-18-13-16(24)14-20(26-2)21(18)22(25)27-19/h13-15,17,19,24H,3-12H2,1-2H3/t15-,17-,19-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIMFHQXGMXDMO-DGROVODQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(O1)CCCC(O2)CCCCCC3C4=C(C(=CC(=C4)O)OC)C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(O1)CCC[C@H](O2)CCCCC[C@@H]3C4=C(C(=CC(=C4)O)OC)C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Spirolaxine and where does it come from?

A: this compound is a bioactive natural product originally isolated from the fungus Sporotrichum laxum. [, ] It belongs to a class of compounds called phthalides, characterized by a specific fused ring structure.

Q2: What is the significance of this compound in the medical field?

A: this compound has demonstrated potent activity against Helicobacter pylori (H. pylori), a bacterium implicated in gastric and duodenal ulcers, and potentially linked to gastric cancer and mucosa-associated lymphoid tissue (MALT) lymphoma. [] This makes this compound a promising candidate for the development of new anti-H. pylori drugs.

Q3: What is the absolute configuration of this compound?

A: The absolute configuration of this compound has been determined to be (3R,2''R,5''R,7''R) through a combination of single-crystal X-ray analysis and circular dichroism studies. [, ]

Q4: Have there been any successful total syntheses of this compound?

A: Yes, several research groups have reported successful total syntheses of (+)-Spirolaxine methyl ether, a derivative of this compound. These syntheses typically employ a convergent approach, utilizing various strategies such as heterocycle-activated Julia olefination, Prins cyclization, and cyclopropanol-based coupling reactions. [, , , , , , , , , , , ]

Q5: How does the structure of this compound methyl ether relate to its activity against H. pylori?

A: Studies on this compound methyl ether analogues have provided insights into its structure-activity relationship (SAR). For example, modifications to the aromatic ring of the phthalide moiety and the length of the alkyl chain attached to the spiroacetal system were shown to influence the anti-H. pylori activity. []

Q6: Has this compound been modified to improve its activity or pharmacological properties?

A: Yes, researchers have synthesized various analogues of this compound methyl ether, exploring modifications to its structure to potentially enhance its anti-H. pylori activity and other pharmacological properties. [, ]

Q7: Are there any studies investigating the biosynthesis of this compound?

A: Research has identified a type III polyketide synthase as being involved in the biosynthesis of this compound. [, ] This finding contributes to the understanding of this compound production in Sporotrichum laxum.

Q8: Has the metabolic fate of this compound been investigated?

A: Yes, microbial transformation studies using microorganisms like Bacillus megaterium and Cunninghamella echinulata have shown that this compound can undergo hydroxylation at various positions on its structure. [] Additionally, biotransformation studies using Absidia cuneospora and Trametes hirsuta have shown the formation of β-glycosyl and β-xylosyl derivatives. []

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